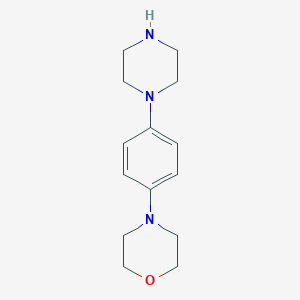

4-(4-Piperazin-1-ylphenyl)morpholin

Übersicht

Beschreibung

“4-(4-Piperazin-1-ylphenyl)morpholine” is an organic compound that belongs to the class of phenylpiperazines. It has a molecular formula of C14H21N3O .

Synthesis Analysis

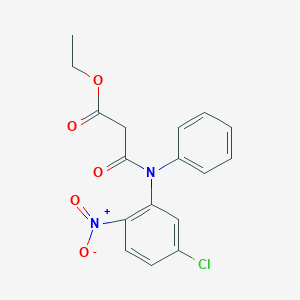

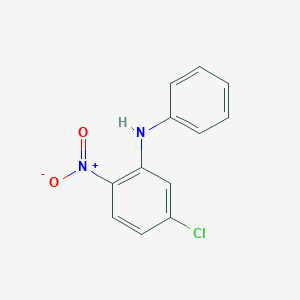

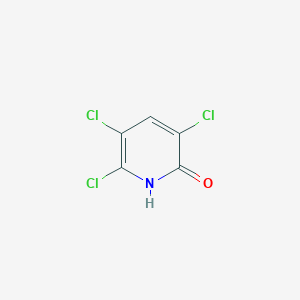

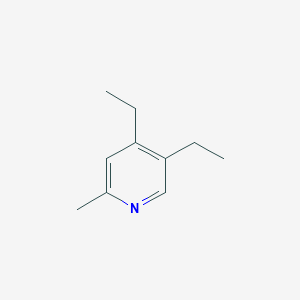

The synthesis of morpholine and its derivatives has been a subject of interest in recent years. A variety of methods have been developed for the synthesis of morpholine derivatives from 1,2-amino alcohols, aziridines, epoxides, and related compounds . For instance, a novel series of 2-(benzimidazol-2-yl)quinoxalines with three types of pharmacophore groups, namely, piperazine, piperidine, and morpholine moieties, was designed and synthesized .Molecular Structure Analysis

The molecular structure of “4-(4-Piperazin-1-ylphenyl)morpholine” is characterized by the presence of a morpholine ring and a piperazine ring . The morpholine ring is a versatile and readily accessible synthetic building block .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(4-Piperazin-1-ylphenyl)morpholine” include a molecular weight of 247.34 g/mol. More detailed properties are not provided in the search results.Wirkmechanismus

The exact mechanism of action of 4-(4-Piperazin-1-ylphenyl)morpholine is not fully understood, but it is believed to act as a modulator of neurotransmitter activity in the brain. It has been found to enhance the release of dopamine and serotonin, which may contribute to its antidepressant and anxiolytic effects.

Biochemical and Physiological Effects:

4-(4-Piperazin-1-ylphenyl)morpholine has been found to have a range of biochemical and physiological effects, including increased dopamine and serotonin release, enhanced neuroplasticity, and improved cognitive function. It has also been found to have potential as a treatment for various neurological disorders, including depression, anxiety, and schizophrenia.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 4-(4-Piperazin-1-ylphenyl)morpholine in lab experiments is its high affinity for specific receptors in the brain, which allows for precise targeting of neurotransmitter activity. However, one limitation is that its effects may vary depending on the specific receptor subtype and the dose used.

Zukünftige Richtungen

There are several future directions for research on 4-(4-Piperazin-1-ylphenyl)morpholine, including:

1. Further investigation of its potential as a treatment for neurological disorders, including depression, anxiety, and schizophrenia.

2. Exploration of its effects on other neurotransmitter systems, such as the glutamate and GABA systems.

3. Development of new compounds based on the structure of 4-(4-Piperazin-1-ylphenyl)morpholine with improved efficacy and selectivity.

4. Investigation of the potential for 4-(4-Piperazin-1-ylphenyl)morpholine to enhance neuroplasticity and cognitive function in healthy individuals.

In conclusion, 4-(4-Piperazin-1-ylphenyl)morpholine is a promising compound with a range of potential applications in the field of neuroscience. Further research is needed to fully understand its mechanism of action and potential therapeutic uses.

Synthesemethoden

The synthesis of 4-(4-Piperazin-1-ylphenyl)morpholine involves the reaction between 4-bromoaniline and morpholine in the presence of a palladium catalyst. This method has been found to be efficient and reliable, resulting in a high yield of 4-(4-Piperazin-1-ylphenyl)morpholine.

Wissenschaftliche Forschungsanwendungen

Antifungalmittel

Die aliphatischen Heterocyclen Piperidin und Morpholin sind Kernstrukturen bekannter Antimykotika wie Fenpropidin und Fenpropimorph . Inspiriert von diesen Leitstrukturen haben Wissenschaftler 4-Aminopiperidine als einen neuartigen Chemotyp von Antimykotika mit bemerkenswerter antifungaler Aktivität synthetisiert und biologisch bewertet . Zwei der sechs Verbindungen, 1-Benzyl-N-Dodecylpiperidin-4-amin und N-Dodecyl-1-Phenethylpiperidin-4-amin, wurden aufgrund ihrer in-vitro-antifungalen Aktivität gegen Candida spp. und Aspergillus spp als vielversprechende Kandidaten für die Weiterentwicklung identifiziert.

Antibakterielle Aktivität

Eine Reihe neuartiger 4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituierter Phenyl-2H-chromen-2-one wurden durch reduktive Aminierung von 7-Methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one mit verschiedenen substituierten aromatischen Aldehyden synthetisiert . Die neu synthetisierten Verbindungen zeigten eine signifikante antibakterielle und antimykotische Aktivität .

Polymerscience

Ein neuartiges 4-(4-(1-Morpholinyl)phenyl)-2,6-bis(4-aminophenyl)pyridin (MPAP)-Diaminmonomer wurde durch Einführung nicht-koplanarer Morpholingruppen und Pyridin-heterocyclischer Strukturen entworfen und synthetisiert . Durch einstufige Homopolymerisation von MPAP und verschiedenen Dianhydriden wurden drei neue Polyimide (PIs) synthetisiert .

Safety and Hazards

The safety data sheet for morpholine, a component of “4-(4-Piperazin-1-ylphenyl)morpholine”, indicates that it is flammable and harmful if swallowed. It can cause severe skin burns and eye damage, and it may cause respiratory irritation. It is also suspected of damaging fertility or the unborn child .

Eigenschaften

IUPAC Name |

4-(4-piperazin-1-ylphenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O/c1-3-14(17-9-11-18-12-10-17)4-2-13(1)16-7-5-15-6-8-16/h1-4,15H,5-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHMRTDTVSRLPCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(C=C2)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80438968 | |

| Record name | 4-(4-piperazin-1-ylphenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

156605-79-7 | |

| Record name | 4-(4-piperazin-1-ylphenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[4-(piperazin-1-yl)phenyl]morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.